2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate
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Overview
Description
2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate is an organic compound that belongs to the class of phenyl acetates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into alcohol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Phenolic derivatives.
Scientific Research Applications
2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but differs in the presence of an acetic acid moiety.
2-Methoxy-4-(3-oxobutyl)phenyl acetate: Similar in structure but contains an oxobutyl group instead of the propenoyl group.
Uniqueness
2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate is unique due to its combination of methoxy and trimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22O7 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl] acetate |
InChI |
InChI=1S/C21H22O7/c1-13(22)28-18-12-15(7-9-17(18)24-2)16(23)8-6-14-10-19(25-3)21(27-5)20(11-14)26-4/h6-12H,1-5H3/b8-6+ |
InChI Key |
FZCUXZDMXHSDOY-SOFGYWHQSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC |
Origin of Product |
United States |
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